molecular formula C18H12F4N2O2 B12221519 2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline

2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline

Cat. No.: B12221519
M. Wt: 364.3 g/mol
InChI Key: CTYJQBYSUKSJHE-UHFFFAOYSA-N
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Description

2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline is an organic compound with a complex structure that includes multiple aromatic rings and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline typically involves multiple steps. One common method includes the reaction of 2-aminophenol with 2,3,5,6-tetrafluorophenol in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline
  • 3-[4-(3-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline

Uniqueness

2-[4-(2-Aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline is unique due to its specific arrangement of functional groups and fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry .

Properties

Molecular Formula

C18H12F4N2O2

Molecular Weight

364.3 g/mol

IUPAC Name

2-[4-(2-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline

InChI

InChI=1S/C18H12F4N2O2/c19-13-15(21)18(26-12-8-4-2-6-10(12)24)16(22)14(20)17(13)25-11-7-3-1-5-9(11)23/h1-8H,23-24H2

InChI Key

CTYJQBYSUKSJHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C(=C(C(=C2F)F)OC3=CC=CC=C3N)F)F

Origin of Product

United States

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